molecular formula C16H16FNO3 B6380393 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol CAS No. 1261968-60-8

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol

Cat. No.: B6380393
CAS No.: 1261968-60-8
M. Wt: 289.30 g/mol
InChI Key: XOSBJJGCMRJPCX-UHFFFAOYSA-N
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Description

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol is an organic compound with the molecular formula C16H16FNO3 It is characterized by the presence of an ethylcarbamoyl group, a fluorophenyl group, and a methoxyphenol group

Properties

IUPAC Name

N-ethyl-2-fluoro-4-(3-hydroxy-4-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-3-18-16(20)12-6-4-10(8-13(12)17)11-5-7-15(21-2)14(19)9-11/h4-9,19H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSBJJGCMRJPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685767
Record name N-Ethyl-3-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-60-8
Record name N-Ethyl-3-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Ethylcarbamoyl Group: This step involves the reaction of an appropriate amine with ethyl isocyanate to form the ethylcarbamoyl group.

    Introduction of the Fluorophenyl Group: This can be achieved through a halogenation reaction, where a phenyl ring is fluorinated using a fluorinating agent such as N-fluorobenzenesulfonimide.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group in the ethylcarbamoyl moiety can be reduced to form corresponding alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Ethylcarbamoyl)-3-fluorophenylboronic acid
  • 3-(Ethylcarbamoyl)-4-fluorobenzeneboronic acid
  • 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol

Uniqueness

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol is unique due to the presence of both the ethylcarbamoyl and methoxyphenol groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various applications in research and industry.

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